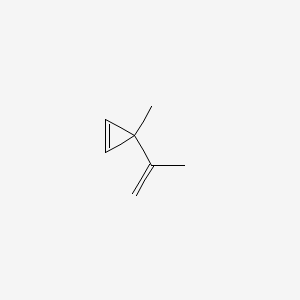
4-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, methyl ester is an organic compound with the molecular formula C10H8O5. It is a derivative of isobenzofuran and is commonly used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes a fused ring system with both ester and anhydride functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, methyl ester typically involves the esterification of 4-Isobenzofurancarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include:
Reactants: 4-Isobenzofurancarboxylic acid and methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Temperature: The reaction is typically carried out at reflux temperature.
Duration: The reaction time can vary but is generally around 4-6 hours.
The reaction can be represented as follows:
4-Isobenzofurancarboxylic acid+MethanolH2SO44-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Hydrolysis: 4-Isobenzofurancarboxylic acid.
Reduction: 4-Isobenzofurancarboxylic alcohol derivatives.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
4-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The compound’s unique structure allows it to participate in various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Phthalic anhydride: Similar in structure but lacks the ester functionality.
Trimellitic anhydride: Contains an additional carboxylic acid group.
Isobenzofuran derivatives: Various derivatives with different substituents on the isobenzofuran ring.
Uniqueness
4-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, methyl ester is unique due to its combination of ester and anhydride functionalities, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in both synthetic and industrial applications, making it a valuable compound in various fields.
Propiedades
Número CAS |
65399-04-4 |
|---|---|
Fórmula molecular |
C10H6O5 |
Peso molecular |
206.15 g/mol |
Nombre IUPAC |
methyl 1,3-dioxo-2-benzofuran-4-carboxylate |
InChI |
InChI=1S/C10H6O5/c1-14-8(11)5-3-2-4-6-7(5)10(13)15-9(6)12/h2-4H,1H3 |
Clave InChI |
CQFDCNZQFCYRDR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC2=C1C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


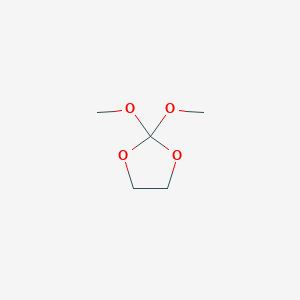
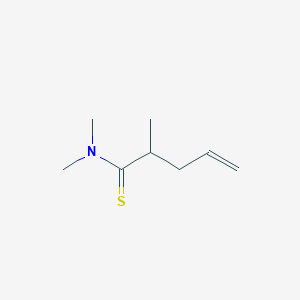
![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)

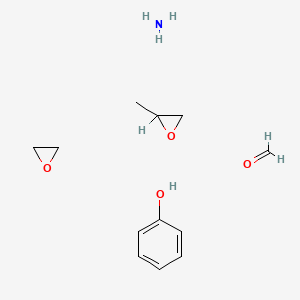
![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)

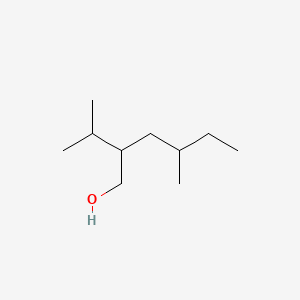
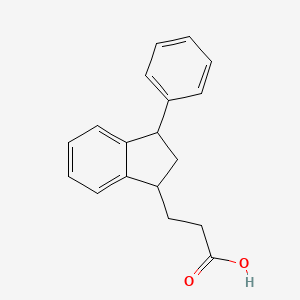
![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)
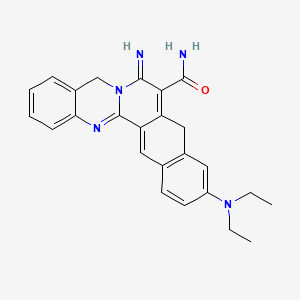
![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
